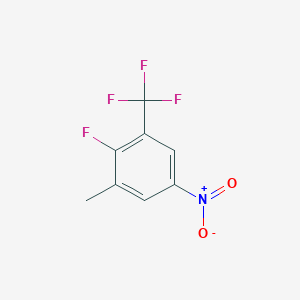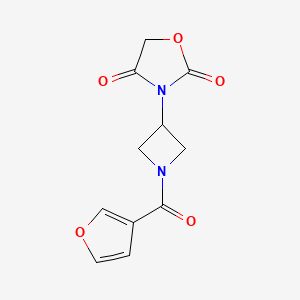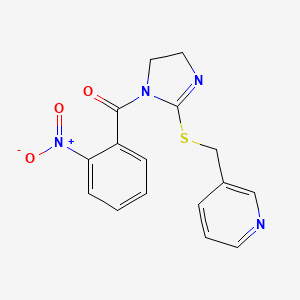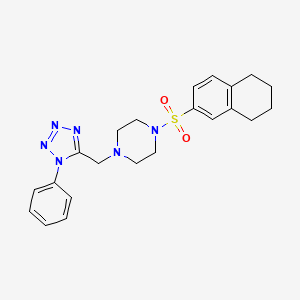
2-Fluoro-1-methyl-5-nitro-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Fluoro-1-methyl-5-nitro-3-(trifluoromethyl)benzene” is a chemical compound with the empirical formula C8H6F3NO2 . It is a derivative of benzene, which is a cyclic hydrocarbon with a molecular formula of C6H6. The compound has a nitro group (-NO2), a methyl group (-CH3), and two fluorine atoms attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-1-methyl-5-nitro-3-(trifluoromethyl)benzene” is characterized by a benzene ring with a nitro group (-NO2), a methyl group (-CH3), and two fluorine atoms attached to it . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group is a common feature in many FDA-approved drugs . It’s been found that more than 50% of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups . The trifluoromethyl group, in particular, is a key pharmacophore in 19 FDA-approved drugs over the past 20 years .
Agrochemical Applications
Trifluoromethylpyridines, which could potentially be derived from the compound , are a key structural motif in active agrochemical ingredients . More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Synthesis of Other Compounds
The compound can be used as a starting material in the synthesis of other compounds. For example, it can be used in the synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid by reacting with n-butyllithium and carbon dioxide .
Production of Trifluoromethyl Alkyl Ethers
The compound can potentially be used in the production of trifluoromethyl alkyl ethers . This process is particularly applicable to the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers .
Development of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is an increasingly important research topic . The compound , with its trifluoromethyl group, could potentially contribute to this field .
Intermediate in Chemical Reactions
The compound can serve as an intermediate in various chemical reactions . For example, it can be used in cyclocondensation reactions by using a trifluoromethyl-containing building block .
properties
IUPAC Name |
2-fluoro-1-methyl-5-nitro-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c1-4-2-5(13(14)15)3-6(7(4)9)8(10,11)12/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJKYQUGFDBWMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-methyl-5-nitro-3-(trifluoromethyl)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2382359.png)

![5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2382361.png)

![3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2382364.png)
![N-[[4-(4-Cyanopiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2382367.png)


![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2382372.png)

![3-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2382376.png)
![6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-ethyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2382380.png)
![2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine](/img/structure/B2382381.png)
